Oxalate de strontium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

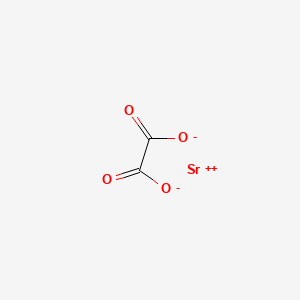

Strontium oxalate is an inorganic compound with the chemical formula SrC₂O₄. It can exist in a hydrated form (SrC₂O₄·nH₂O) or as an acidic salt (SrC₂O₄·mH₂C₂O₄·nH₂O). This compound is typically found as a white powder and is insoluble in water. Strontium oxalate is known for its use in pyrotechnics due to its ability to produce a red flame when decomposed .

Applications De Recherche Scientifique

Strontium oxalate has several applications in scientific research:

Pyrotechnics: It is used to produce red flames in fireworks due to its decomposition properties.

Biomineralization Studies: Research on strontium oxalate helps understand the incorporation of strontium into biological systems, such as the formation of strontium-containing biominerals.

Mécanisme D'action

Target of Action

Strontium oxalate, with the chemical formula SrC2O4, is a compound that primarily targets the pyrotechnic reactions in which it is involved . It is used as a red flame color producing agent in pyrotechnics .

Mode of Action

The mode of action of strontium oxalate is primarily through its decomposition. When heat is added, strontium oxalate decomposes into strontium oxide, carbon dioxide, and carbon monoxide . This decomposition reaction is the key interaction that strontium oxalate has with its target, the pyrotechnic reaction .

Biochemical Pathways

Oxalate, a component of strontium oxalate, is known to be involved in various metabolic processes in fungi and bacteria . Oxalate can be assimilated through the glycolate pathway and the serine pathway .

Pharmacokinetics

It is known that strontium oxalate is insoluble in water

Result of Action

The primary result of strontium oxalate’s action is the production of a red flame color when it decomposes into strontium oxide . This is why it is used as a red flame color producing agent in pyrotechnics .

Action Environment

The action of strontium oxalate is influenced by environmental factors such as the presence of heat and magnesium. Heat is necessary for strontium oxalate to decompose and interact with its target . Additionally, the presence of magnesium can enhance the red flame color produced by strontium oxalate . In the absence of magnesium, strontium carbonate is a better option for producing a greater effect .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Strontium oxalate can be synthesized through the reaction of strontium chloride (SrCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction typically proceeds as follows:

SrCl2+H2C2O4→SrC2O4+2HCl

The resulting strontium oxalate precipitates out of the solution and can be collected by filtration .

Industrial Production Methods: In industrial settings, strontium oxalate is often produced by reacting strontium nitrate (Sr(NO₃)₂) with ammonium oxalate ((NH₄)₂C₂O₄). The reaction is carried out in an aqueous medium, and the precipitated strontium oxalate is filtered, washed, and dried .

Types of Reactions:

- Strontium oxalate decomposes upon heating to form strontium oxide (SrO), carbon dioxide (CO₂), and carbon monoxide (CO):

Decomposition: SrC2O4→SrO+CO2+CO

Strontium oxalate reacts with mineral acids such as hydrochloric acid (HCl) to form soluble strontium chloride and oxalic acid:Reaction with Acids: SrC2O4+2HCl→SrCl2+H2C2O4

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of strontium oxalate.

Hydrochloric Acid: Used to dissolve strontium oxalate.

Major Products Formed:

Strontium Oxide (SrO): Formed during thermal decomposition.

Strontium Chloride (SrCl₂): Formed during reaction with hydrochloric acid.

Comparaison Avec Des Composés Similaires

Calcium Oxalate (CaC₂O₄): Similar in structure but contains calcium instead of strontium.

Barium Oxalate (BaC₂O₄): Contains barium and is used in similar applications as strontium oxalate.

Magnesium Oxalate (MgC₂O₄): Contains magnesium and has different thermal decomposition properties.

Uniqueness of Strontium Oxalate: Strontium oxalate is unique due to its ability to produce a red flame upon decomposition, making it particularly valuable in pyrotechnics. Its decomposition products and reaction conditions also differ from those of calcium, barium, and magnesium oxalates, providing distinct advantages in specific applications .

Propriétés

Numéro CAS |

814-95-9 |

|---|---|

Formule moléculaire |

C2H2O4Sr |

Poids moléculaire |

177.65 g/mol |

Nom IUPAC |

strontium;oxalate |

InChI |

InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

Clé InChI |

ANBJNNOVODZPET-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Sr+2] |

SMILES canonique |

C(=O)(C(=O)O)O.[Sr] |

Key on ui other cas no. |

814-95-9 |

Pictogrammes |

Irritant |

Synonymes |

eta-naphthylsulfonyl-R-(d-Pip)-Ada-Abu-DYEPIPEEA-(Cha)-(d-Glu)-OH-AcOH P 551 P-551 P551 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.